5-Bromo-2-hydroxypyridine-3-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5BrN2OS |
|---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
5-bromo-2-oxo-1H-pyridine-3-carbothioamide |
InChI |
InChI=1S/C6H5BrN2OS/c7-3-1-4(5(8)11)6(10)9-2-3/h1-2H,(H2,8,11)(H,9,10) |
InChI Key |
NNJFWLZKLZTIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1Br)C(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for 5 Bromo 2 Hydroxypyridine 3 Carbothioamide
Direct Synthetic Pathways to the Pyridine-3-carbothioamide Moiety
The pyridine-3-carbothioamide structure, also known as thionicotinamide, is a key feature of the target molecule. nbinno.com This thioamide group is a versatile intermediate in the synthesis of more complex heterocyclic molecules, particularly within pharmaceutical research and development. nbinno.commatrixscientific.com The synthesis of the carbothioamide moiety on a pyridine (B92270) ring can be approached through several established methods.
One common strategy involves the conversion of a corresponding nitrile (cyanopyridine). This transformation can be achieved by reacting the nitrile with a sulfurating agent like hydrogen sulfide (B99878) (H₂S) or Lawesson's reagent. Another pathway is the amidation of a pyridine-3-carboxylic acid to its corresponding amide, followed by thionation using a reagent such as phosphorus pentasulfide (P₄S₁₀).
Additionally, multicomponent reactions offer an efficient route to highly substituted pyridines. baranlab.orgijpsonline.com For example, the Hantzsch pyridine synthesis, or modifications thereof, can construct the pyridine ring from β-ketoesters, aldehydes, and an ammonia (B1221849) source. ijpsonline.com While this method builds the core ring, subsequent functionalization is often necessary to introduce the carbothioamide group and other substituents at the desired positions. The synthesis of related pyrazoline carbothioamide derivatives often involves the reaction of chalcone (B49325) analogs with thiosemicarbazide (B42300) in a suitable solvent like glacial acetic acid, followed by heating under reflux. acs.orgnih.gov This highlights a general approach where a precursor containing a reactive carbonyl group is cyclized with a sulfur-containing nucleophile to form the heterocyclic system with the desired side chain.
Approaches for Introducing Bromine and Hydroxyl Functionalities onto the Pyridine Ring
The strategic placement of bromine and hydroxyl groups on the pyridine ring is critical. The electronic nature of the pyridine ring, being electron-deficient, typically directs electrophilic substitution to the 3- and 5-positions. However, the presence of an activating group like a hydroxyl (or its tautomeric pyridone form) significantly influences the regioselectivity of subsequent reactions.
The bromination of 2-pyridone (the predominant tautomer of 2-hydroxypyridine (B17775) in aqueous solutions) readily occurs. acs.org The reaction with aqueous bromine can lead to disubstitution, yielding 3,5-dibromo-2-pyridone. acs.org The reaction's outcome is pH-dependent; at a pH below 6, the reaction occurs on the 2-pyridone tautomer, while at a pH above 6, it proceeds via the conjugate anion. acs.org Control over the reaction conditions, such as temperature and the brominating agent used (e.g., N-bromosuccinimide, NBS), is crucial to achieve selective monobromination at the desired position. acs.orgresearchgate.net
Introducing a hydroxyl group can be achieved through various methods. One common route is the diazotization of an aminopyridine precursor followed by hydrolysis. For instance, 2-aminopyridine (B139424) can be converted to 2-hydroxypyridine. google.com If bromine is present during the diazotization of 2-aminopyridine, the formation of 2-bromopyridine (B144113) is favored, while its absence leads to 2-hydroxypyridine as the major product. google.com Another approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, from the pyridine ring, although this often requires harsh reaction conditions.
Synthesizing the target compound often relies on the functionalization of pre-synthesized, correctly substituted pyridine precursors. 2-Hydroxy-5-bromopyridine and 5-bromo-2-methoxypyridine (B44785) are key intermediates for this purpose. nih.govchemicalbook.com
2-Hydroxy-5-bromopyridine (5-Bromo-2-pyridone): This precursor is readily synthesized. A common method is the demethylation of 5-bromo-2-methoxypyridine. This is typically achieved by heating with a strong acid, such as hydrobromic acid or hydrochloric acid. chemicalbook.com For example, stirring 5-bromo-2-methoxypyridine with 6M hydrochloric acid at 100°C for 20 hours can yield 2-hydroxy-5-bromopyridine in good yields after neutralization and extraction. chemicalbook.com Once obtained, the next strategic step would be the introduction of the carbothioamide group at the 3-position, which is ortho to the hydroxyl group and meta to the bromine.
5-Bromo-2-methoxypyridine: This compound serves as another valuable starting material. It can be prepared from 2,5-dibromopyridine (B19318) by nucleophilic substitution with sodium methoxide (B1231860). chemicalbook.com A high-yield synthesis involves refluxing 2,5-dibromopyridine with solid sodium hydroxide (B78521) in methanol (B129727) for several hours. chemicalbook.com Alternatively, it can be synthesized from 5-bromo-2-chloro-3-nitropyridine (B118568) by reaction with sodium methoxide in methanol. chemicalbook.com Starting with 5-bromo-2-methoxypyridine, a synthetic route would involve introducing the carbothioamide group (or a precursor like a cyano or carboxyl group) at the 3-position, followed by demethylation of the methoxy (B1213986) group to the final hydroxyl functionality.
The table below outlines a representative synthesis for each precursor.
| Precursor | Starting Material | Reagents | Conditions | Yield |
| 2-Hydroxy-5-bromopyridine | 5-Bromo-2-methoxypyridine | 6M Hydrochloric Acid | 100°C, 20 hours | ~62% chemicalbook.com |
| 5-Bromo-2-methoxypyridine | 2,5-Dibromopyridine | Sodium Hydroxide, Methanol | Reflux, 5 hours | 98% chemicalbook.com |
Optimization of Reaction Conditions and Yields in the Synthesis of Related Pyridine Derivatives
Optimizing reaction conditions is essential for maximizing yields, minimizing side products, and ensuring the economic viability of pyridine derivative synthesis. researchgate.net Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net
For multicomponent reactions that form the pyridine ring, various Lewis and Brønsted acid catalysts have been explored. The use of microwave irradiation has emerged as a significant optimization tool, often leading to dramatically reduced reaction times (from hours to minutes) and improved yields compared to conventional heating. researchgate.netnih.gov For instance, a one-pot, four-component reaction to synthesize pyridine derivatives in ethanol (B145695) under microwave irradiation resulted in excellent yields (82%-94%) in just 2-7 minutes, compared to lower yields (71%-88%) over 6-9 hours with conventional refluxing. researchgate.netnih.gov
In functional group interconversions, such as Suzuki cross-coupling reactions on bromopyridines, the choice of palladium catalyst, base, and solvent system is critical for efficiency. mdpi.com The table below summarizes a comparison between microwave-assisted and conventional heating methods for the preparation of certain pyridine derivatives, illustrating the typical improvements seen with optimization. nih.gov
| Method | Reaction Time | Yield | Advantages |
| Microwave Irradiation | 2-7 minutes | 82-94% | Short reaction time, high yield, pure products nih.gov |
| Conventional Heating | 6-9 hours | 71-88% | Simpler equipment setup |
Green Chemistry Principles in the Synthesis of Related Carbothioamide Compounds
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. mdpi.com This involves using environmentally benign solvents, developing solvent-free reaction conditions, employing efficient and recyclable catalysts, and designing energy-efficient processes. nih.gov
In the synthesis of pyridine and carbothioamide derivatives, a key focus is the replacement of hazardous solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.govnih.gov Microwave-assisted organic synthesis is considered a green chemistry tool as it often allows for solvent-free conditions or the use of green solvents, coupled with significant energy savings due to shorter reaction times. nih.govmdpi.com
The development of one-pot, multicomponent reactions is another cornerstone of green synthesis, as it reduces the number of separate operational steps, minimizes waste generation from intermediate purification, and saves time and resources. nih.gov For example, the synthesis of novel pyridines through a one-pot, four-component reaction in ethanol is presented as an environmentally green procedure. nih.gov Furthermore, research into biocatalytic methods for amide bond formation is paving the way for more sustainable synthetic routes, which could be extended to carbothioamide synthesis. rsc.org The goal is to design processes that are not only efficient but also inherently safer and more sustainable from the choice of starting materials to the final product. rsc.org
Advanced Structural and Spectroscopic Data for 5-Bromo-2-hydroxypyridine-3-carbothioamide Not Available in Publicly Accessible Records
A thorough search for detailed experimental data on the chemical compound this compound (CAS No. 1499661-36-7) has revealed a significant lack of publicly available scientific literature detailing its specific structural and spectroscopic properties. While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, the comprehensive analytical characterization data required to fulfill the specified article outline does not appear in accessible research databases or publications.
The requested in-depth analysis, covering advanced techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), UV-Vis spectroscopy, elemental analysis, and X-ray crystallography, is not available for this specific molecule. Searches have yielded information on related structures, such as 5-bromo-2-hydroxypyridine (B85227) or derivatives of 5-bromosalicylaldehyde, but this information is not applicable to this compound.
Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline due to the absence of the necessary research findings and data for the target compound.
Advanced Structural Elucidation and Spectroscopic Characterization of 5 Bromo 2 Hydroxypyridine 3 Carbothioamide
X-ray Crystallography for Solid-State Structure Determination
Hirshfeld Surface Analysis for Intermolecular Contacts
Despite extensive searches, no published crystallographic studies that include a Hirshfeld surface analysis for the specific compound 5-bromo-2-hydroxypyridine-3-carbothioamide were found. While research on structurally related molecules, such as Schiff bases derived from 5-bromosalicylaldehyde, is available and includes detailed Hirshfeld analyses, this data is not applicable to the title compound due to significant differences in chemical structure.
Therefore, it is not possible to provide a detailed discussion or data tables on the Hirshfeld surface analysis and intermolecular contacts for this compound at this time. The generation of such an analysis would require prior synthesis, crystallization, and single-crystal X-ray diffraction analysis of the compound, followed by theoretical calculations, which are beyond the scope of this literature-based article.
Theoretical and Computational Investigations of 5 Bromo 2 Hydroxypyridine 3 Carbothioamide
Quantum Chemical Studies: Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a important tool for investigating the fundamental properties of 5-Bromo-2-hydroxypyridine-3-carbothioamide at the atomic level. These calculations offer a detailed understanding of the molecule's electronic behavior and vibrational modes.
Electronic Structure Analysis
Quantum chemical calculations have been employed to analyze the electronic properties of molecules similar in structure to this compound, providing a framework for understanding its reactivity and stability. Key parameters derived from these analyses include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, Natural Bond Orbital (NBO) analysis, the electrophilicity index, and chemical hardness.
The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For related pyridine (B92270) derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine these energies. This analysis helps to explain the charge transfer interactions occurring within the molecule.
Further electronic descriptors are calculated to predict reactivity. Chemical hardness (η) and its inverse, softness (σ), indicate the resistance of a molecule to change its electron distribution. The global electrophilicity index (ω), calculated from the electronic chemical potential (μ) and chemical hardness, quantifies the ability of a molecule to accept electrons. These parameters are crucial for understanding reaction mechanisms and predicting sites of electrophilic and nucleophilic attack.
Table 1: Representative Electronic Properties Calculated for Similar Heterocyclic Compounds This table is illustrative and based on typical values found for analogous compounds in the literature, as direct data for this compound is not available.
| Parameter | Typical Calculated Value | Significance |
| EHOMO | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | ~ -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | ~ 4.5 eV | Indicates chemical reactivity and stability. mdpi.com |
| Chemical Hardness (η) | ~ 2.25 eV | Measures resistance to deformation of electron cloud. |
| Electrophilicity Index (ω) | ~ 3.0 eV | Quantifies the propensity to accept electrons. |
Vibrational Frequency Analysis and Spectroscopic Correlations
Theoretical vibrational analysis using DFT is a powerful method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. Calculations are performed to obtain the harmonic vibrational frequencies, which are then often scaled to correct for anharmonicity and limitations of the theoretical model, allowing for a direct comparison with experimental data.
For similar molecules, such as 5-halocytosines and 5-chloro-2-hydroxypyridine, DFT calculations at the B3LYP level have shown good agreement between calculated and observed spectra. This allows for a detailed assignment of vibrational modes, including the stretching and bending frequencies of key functional groups like O-H, N-H, C=S, and C-Br bonds. The Potential Energy Distribution (PED) is often calculated to determine the contribution of individual internal coordinates to each normal mode, providing a precise description of the molecular vibrations.
Molecular Modeling and Docking Studies
To explore the potential of this compound as a biologically active agent, molecular modeling and docking studies are employed. These computational techniques predict how the compound might bind to and interact with specific protein targets.
Prediction of Binding Modes and Interactions with Biomolecular Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. This allows researchers to identify plausible binding modes and understand the structural basis for the ligand's potential biological activity. For various heterocyclic compounds, docking studies have successfully predicted binding interactions with targets like enoyl-acyl carrier protein reductase, a key enzyme in tuberculosis, and various cancer-related proteins. The results of these studies are typically evaluated based on the binding energy or dock score, with more negative values indicating a more favorable interaction.
Ligand-Protein Interaction Profiling
Following the prediction of a binding mode, a detailed analysis of the intermolecular interactions between the ligand and the protein is conducted. This profiling identifies the specific types of non-covalent interactions that stabilize the ligand-protein complex. Common interactions include:
Hydrogen Bonds: Formed between hydrogen bond donors (like O-H or N-H groups on the ligand) and acceptors (like carbonyl oxygen or nitrogen atoms on the protein's amino acid residues).
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic pockets in the protein.
Halogen Bonds: Interactions involving the bromine atom, which can act as an electrophilic region (a σ-hole) and interact with nucleophilic sites on the protein.
π-π Stacking: Interactions between the aromatic pyridine ring of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
π-Alkyl Interactions: Occur between the aromatic ring and alkyl side chains of amino acids.
Tools like PLIP (Protein-Ligand Interaction Profiler) are often used to systematically detect and visualize these interactions. Understanding this interaction profile is crucial for structure-based drug design, as it provides a roadmap for modifying the ligand to improve its binding affinity and selectivity for the target protein.
Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Hydroxypyridine 3 Carbothioamide
Modification of the Carbothioamide Group (e.g., Thiazole (B1198619) Formation, Hydrazone Derivatives)
The carbothioamide group is a versatile functional group that can participate in a variety of cyclization and condensation reactions.
Thiazole Formation: A prominent reaction of thioamides is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone to form a thiazole ring. ijper.orgmdpi.comscribd.comorganic-chemistry.orgasianpubs.organalis.com.my For 5-Bromo-2-hydroxypyridine-3-carbothioamide, this would involve the reaction with an α-haloketone, leading to the formation of a substituted thiazole derivative. This reaction is a cornerstone in the synthesis of various biologically active thiazole compounds. nih.govmdpi.com The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration.
Hydrazone Derivatives: The carbothioamide moiety shares reactivity patterns with hydrazides, which are known to react with aldehydes and ketones to form hydrazones. nih.govresearchgate.netdergipark.org.tr It is plausible that this compound could be converted to a corresponding hydrazine (B178648) derivative, which could then react with various carbonyl compounds to yield a range of hydrazone derivatives. These derivatives are of interest due to their diverse biological activities. nih.gov
| Reaction Type | Reactant | Potential Product | Significance |
|---|---|---|---|
| Thiazole Formation (Hantzsch Synthesis) | α-Haloketone | Substituted 2-(5-bromo-2-hydroxypyridin-3-yl)thiazole | Synthesis of biologically active heterocyclic compounds. ijper.orgmdpi.comscribd.comorganic-chemistry.orgasianpubs.organalis.com.mynih.govmdpi.com |
| Hydrazone Formation (via hydrazine intermediate) | Aldehyde or Ketone | 5-Bromo-2-hydroxypyridine-3-carbohydrazide hydrazone derivative | Access to compounds with potential pharmaceutical applications. nih.govresearchgate.netdergipark.org.tr |
Reactions Involving the Hydroxyl Group on the Pyridine (B92270) Ring
The 2-hydroxyl group on the pyridine ring exists in tautomeric equilibrium with its pyridone form. This duality in structure allows for reactions at either the oxygen or the nitrogen atom. However, alkylation reactions of 2-hydroxypyridines, typically with alkyl halides under basic conditions, are well-documented. researchgate.netresearchgate.net These reactions can lead to either O-alkylation, forming a 2-alkoxypyridine, or N-alkylation, yielding an N-alkyl-2-pyridone. The regioselectivity of this reaction can be influenced by factors such as the solvent, the nature of the base, and the alkylating agent. Palladium-catalyzed reactions have also been employed for the alkylation of ketones using 2-hydroxypyridine-based ligands, proceeding through a borrowing-hydrogen approach. lu.senih.gov
| Reaction Type | Reagent | Potential Product(s) | Key Considerations |
|---|---|---|---|
| O-Alkylation | Alkyl halide, base | 5-Bromo-2-alkoxypyridine-3-carbothioamide | Reaction conditions influence selectivity. researchgate.netresearchgate.net |
| N-Alkylation | Alkyl halide, base | 5-Bromo-1-alkyl-2-oxo-1,2-dihydropyridine-3-carbothioamide | Tautomeric nature of the starting material is key. researchgate.net |
| Palladium-Catalyzed Alkylation | Alcohol, Pd catalyst | α-Alkylated ketone (if used as a ligand) | Involves a metal-ligand cooperative borrowing-hydrogen process. lu.senih.gov |
Substitution Reactions at the Bromine Position
The bromine atom at the 5-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction could be employed to introduce a wide range of aryl or vinyl substituents at the 5-position of this compound, leading to novel biaryl or styryl derivatives. mdpi.comresearchgate.netuzh.chnih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgrsc.org The application of this reaction to this compound would allow for the introduction of various primary or secondary amines at the 5-position, yielding 5-amino-substituted pyridine derivatives.
| Reaction Type | Coupling Partner | Catalyst System | Potential Product |
|---|---|---|---|
| Suzuki Coupling | Aryl/vinyl boronic acid | Pd catalyst, base | 5-Aryl/vinyl-2-hydroxypyridine-3-carbothioamide |
| Buchwald-Hartwig Amination | Primary/secondary amine | Pd catalyst, base, ligand | 5-Amino-2-hydroxypyridine-3-carbothioamide derivative |
Formation of Metal Complexes with this compound as a Ligand
The presence of multiple heteroatoms (N, O, S) in this compound makes it an excellent candidate as a ligand for the formation of coordination complexes with various metal ions. The pyridine nitrogen, the hydroxyl oxygen (or pyridone carbonyl oxygen), and the sulfur and nitrogen atoms of the carbothioamide group can all act as potential donor sites.
The synthesis of metal complexes with ligands analogous to this compound is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates) in a suitable solvent, often with refluxing to facilitate the reaction. nih.govresearchgate.net The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary depending on the metal ion and the reaction conditions. nih.gov
The characterization of these coordination compounds involves a range of spectroscopic and analytical techniques:
Elemental Analysis: To determine the empirical formula and the metal-to-ligand ratio.
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., C=S, C=O, N-H, O-H) upon complexation. tandfonline.comcapes.gov.br
UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex.
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can help in assigning the geometry and the oxidation state of the metal ion. bohrium.com
Molar Conductance Measurements: To determine whether the complex is an electrolyte or a non-electrolyte in solution. nih.gov
Based on studies of similar ligands, this compound is expected to act as a bidentate or tridentate ligand. Coordination can occur through various combinations of the available donor atoms. For instance, it could coordinate through the pyridine nitrogen and the carbothioamide sulfur, or through the hydroxyl oxygen and the carbothioamide nitrogen. The exact coordination mode would depend on the metal ion, its preferred coordination geometry, and the reaction conditions.
| Metal Ion | Potential Coordination Geometry | Characterization Techniques |
|---|---|---|
| Co(II), Ni(II), Cu(II) | Octahedral or Square Planar | IR, UV-Vis, Magnetic Susceptibility, Elemental Analysis |
| Zn(II), Cd(II), Hg(II) | Tetrahedral | IR, NMR, Elemental Analysis, Molar Conductance |
Based on a comprehensive review of available scientific literature, there is currently no published research detailing the specific biological and medicinal chemistry activities of the compound This compound that corresponds to the detailed outline provided.
Searches for the compound's in vitro anti-proliferative effects, specific mechanisms of action such as enzyme inhibition, effects on cell cycle and apoptosis, antimicrobial activity, and antiangiogenic properties did not yield any specific data. The requested information for the following sections is not available in the current body of scientific publications:
Exploration of Biological Activities and Medicinal Chemistry Potential
Antiangiogenic Activity:There are no ex vivo or in vitro studies available that investigate the antiangiogenic potential of 5-Bromo-2-hydroxypyridine-3-carbothioamide.
While research exists for structurally related compounds, such as those containing a 5-bromoindole (B119039) core, the strict requirement to focus solely on This compound prevents the inclusion of that data. Therefore, the requested article cannot be generated with scientific accuracy at this time.
Antioxidant Activity Investigations
While direct experimental studies on the antioxidant activity of this compound are not extensively documented, the chemical scaffold suggests a potential for such properties. Pyridine (B92270) derivatives, as a class, are known to exhibit a range of biological activities, including antioxidant effects. nih.gov The presence of a hydroxyl group on the pyridine ring, in particular, is a structural feature often associated with antioxidant capacity, as it can donate a hydrogen atom to neutralize free radicals.
Research on other pyridine derivatives has shown that the inclusion of functional groups like hydroxyl (-OH) and amino (-NH2) can enhance their antiproliferative and, by extension, antioxidant activities. nih.gov Furthermore, carbothioamide-based pyrazoline derivatives have demonstrated good radical scavenging activity against various free radicals in antioxidant assays. tandfonline.com Given that this compound possesses both a hydroxyl group and a carbothioamide moiety, it is plausible that it could exhibit antioxidant properties. However, without direct experimental validation through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method, this remains a theoretical postulation. tandfonline.compensoft.net
Potential as an Allosteric Modulator or Receptor Antagonist (e.g., Adenosine (B11128) A2A receptors)
There is a growing interest in the development of adenosine A2A receptor (A2AR) antagonists for various therapeutic applications, including immunotherapy for cancer. nih.gov Notably, recent studies have identified pyridinone derivatives as potent and selective A2AR antagonists. nih.gov The compound this compound can exist in a tautomeric form as 5-Bromo-1,2-dihydro-2-oxopyridine-3-carbothioamide, which contains a pyridinone core structure.
This structural similarity to known A2AR antagonists suggests that this compound could potentially act as an antagonist at this receptor. nih.gov The mechanism of action for such antagonists involves blocking the adenosine A2A receptor, which can enhance the activation and effector function of T cells, crucial components of the immune system. nih.govwikipedia.org The development of non-xanthine-based heterocyclic derivatives as adenosine A2A receptor antagonists has been a significant focus of research, with various monocyclic and fused bicyclic compounds being explored. wikipedia.org While direct binding assays and functional studies are necessary to confirm any activity, the pyridinone scaffold of this compound makes it a compound of interest for further investigation in this area.
ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug-likeness Prediction
The "drug-likeness" of a compound is a critical factor in its potential development as a therapeutic agent. This is often assessed through ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, which can be predicted using computational models. github.com For pyridine carbothioamide analogs and other pyridine derivatives, in silico ADME predictions have been utilized to evaluate their potential as drug candidates. researchgate.netresearchgate.net
These predictive studies often rely on established principles such as Lipinski's Rule of Five, which provides a set of guidelines for oral bioavailability. The key parameters considered are:
Molecular Weight (MW): Generally, a MW of less than 500 Da is preferred.
LogP (Octanol-Water Partition Coefficient): An indicator of lipophilicity, with a value ideally not exceeding 5.
Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds, which should typically be no more than 5.
Hydrogen Bond Acceptors (HBA): The number of N and O atoms, with a preferred count of no more than 10.
While specific experimental ADME data for this compound is not available, computational tools can provide a preliminary assessment of its drug-like properties. Studies on similar heterocyclic compounds have shown that they can comply with these rules, suggesting good potential for oral bioavailability. researchgate.net
Below is a predictive ADME profile for this compound based on its chemical structure and general principles of drug-likeness.
| ADME Parameter | Predicted Value/Characteristic | Implication for Drug-likeness |
|---|---|---|
| Molecular Weight | ~248.1 g/mol | Favorable (within Lipinski's rule) |
| LogP | Predicted to be within acceptable range | Indicates good membrane permeability |
| Hydrogen Bond Donors | 3 (OH, NH2) | Favorable (within Lipinski's rule) |
| Hydrogen Bond Acceptors | 3 (O, N, S) | Favorable (within Lipinski's rule) |
| Oral Bioavailability | Predicted to be good | Suggests potential for oral administration |
It is important to note that these are in silico predictions and require experimental verification through in vitro and in vivo studies to accurately determine the pharmacokinetic and pharmacodynamic profile of this compound. github.comscispace.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Bromine Substitution on Biological Activity and Molecular Interactions
The presence and position of a halogen atom, such as bromine, on a pyridine (B92270) ring can significantly influence the compound's physicochemical properties and, consequently, its biological activity. In pyridine derivatives, halogen substituents are known to modulate lipophilicity, electronic distribution, and metabolic stability.
A review of pyridine derivatives suggests that the inclusion of halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov However, in other contexts, halogenation is a key strategy for enhancing potency. For instance, in a study of pyridine carboxamide and carbothioamide derivatives as urease inhibitors, a chloro-group (a halogen with similar electronic properties to bromine) at the 5-position of the pyridine ring was found to be crucial for potent inhibition. mdpi.com The 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide demonstrated significant urease inhibitory activity, suggesting that a halogen at this position can be beneficial for certain biological targets. mdpi.com
The bromine atom at the 5-position of 5-Bromo-2-hydroxypyridine-3-carbothioamide is expected to have several effects:
Electronic Effects : Bromine is an electron-withdrawing group, which can influence the pKa of the pyridine nitrogen and the hydroxyl group, thereby affecting the molecule's ionization state at physiological pH. This can, in turn, impact its ability to interact with biological targets.
Lipophilicity : The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access intracellular targets.
Steric Effects : The size of the bromine atom can influence the conformation of the molecule and its fit within a biological target's binding site.
Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor's active site, which can contribute to binding affinity.
Influence of the Hydroxyl Group on Reactivity and Biological Profile
The hydroxyl group at the 2-position of the pyridine ring is a key functional group that can significantly impact the molecule's reactivity and biological interactions. In many pyridine derivatives, the presence of a hydroxyl group has been shown to enhance biological activity, particularly antiproliferative effects. nih.gov
The 2-hydroxyl group can influence the properties of this compound in several ways:
Hydrogen Bonding : The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the active sites of enzymes and receptors. This is often a critical factor in ligand-receptor binding and selectivity.
Tautomerism : The 2-hydroxypyridine (B17775) moiety can exist in equilibrium with its tautomeric form, 2-pyridone. The predominant tautomer can have different electronic and steric properties, which will affect its biological activity.
Chelation : The hydroxyl group, in conjunction with the adjacent carbothioamide group, could potentially act as a chelating agent for metal ions, which may be relevant for its mechanism of action, particularly in metalloenzymes.
Reactivity : The hydroxyl group can be a site for metabolic transformations, such as glucuronidation or sulfation, which can affect the compound's pharmacokinetic profile.
Studies on other pyridine-containing compounds have highlighted the importance of hydroxyl groups for their biological function. For example, the insertion of hydroxyl groups in certain pyridine derivatives has been shown to reduce their IC50 values in antiproliferative assays, indicating enhanced potency. nih.gov
Role of the Carbothioamide Moiety in Ligand Binding and Functional Response
The carbothioamide (-CSNH2) group is a critical pharmacophore in a wide range of biologically active molecules, including pyridine derivatives. nih.govresearchgate.net This functional group is known to be involved in various molecular interactions that are essential for ligand binding and the subsequent functional response.
Key contributions of the carbothioamide moiety include:
Hydrogen Bonding : The nitrogen and sulfur atoms of the carbothioamide group can act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with biological targets. nih.gov
Coordination with Metal Ions : The sulfur atom of the thioamide is a soft base and can coordinate with metal ions present in the active sites of metalloenzymes, leading to their inhibition. This is a well-established mechanism for many thioamide-containing enzyme inhibitors.
Hydrophobicity : The sulfur atom contributes to the lipophilicity of the molecule, which can be important for membrane permeability and interaction with hydrophobic pockets in protein targets.
In studies of pyridine carbothioamide analogs, this moiety has been shown to be integral to their anti-inflammatory and urease inhibitory activities. mdpi.comnih.gov Molecular docking studies of these analogs have revealed that the carbothioamide group is often directly involved in key binding interactions within the active site of the target protein. researchgate.net
Systematic Modifications and Their Correlation with Observed Activities
Based on studies of analogous compounds, the following modifications and their likely effects can be postulated:
Modification of the Bromine Substituent : Replacing the bromine at the 5-position with other halogens (e.g., chlorine, fluorine) or with electron-donating groups (e.g., methyl) would likely alter the electronic properties and lipophilicity of the molecule, leading to changes in biological activity. For instance, in a series of pyridine carbothioamide urease inhibitors, a 5-chloro substituent was found to be highly effective. mdpi.com
Modification of the Hydroxyl Group : Alkylation or acylation of the 2-hydroxyl group would eliminate its hydrogen bonding capabilities as a donor and would likely lead to a significant decrease in activity if this interaction is critical for binding.
Modification of the Carbothioamide Moiety : Replacing the carbothioamide with a carboxamide (-CONH2) would alter the hydrogen bonding pattern and the ability to coordinate with metal ions, likely resulting in a different biological activity profile. Studies comparing carbothioamide and carboxamide derivatives have shown that the sulfur-containing moiety often confers distinct properties and potencies. mdpi.com N-alkylation or N-arylation of the carbothioamide could also be explored to probe for additional binding interactions.
The following table summarizes the urease inhibitory activity of some substituted pyridine carbothioamide derivatives, which can provide some insight into the SAR of this class of compounds.
| Compound | Substitution on Pyridine Ring | IC50 (µM) for Urease Inhibition |
|---|---|---|
| Analog 1 | 5-Chloro | 1.07 ± 0.043 |
| Analog 2 | 2-Bromo | 3.13 ± 0.034 |
| Analog 3 | 2-Methoxy | 4.21 ± 0.022 |
| Analog 4 | 2-Fluoro | 4.93 ± 0.012 |
| Analog 5 | 2-Methyl | 6.41 ± 0.023 |
Data adapted from a study on pyridine carbothioamide derivatives as urease inhibitors. mdpi.com Note that these are not direct derivatives of this compound but provide a basis for understanding SAR in this chemical class.
This table illustrates that the nature and position of the substituent on the pyridine ring have a profound impact on the inhibitory activity. The 5-chloro analog is the most potent, highlighting the potential importance of a halogen at this position.
Material Science and Analytical Chemistry Applications of 5 Bromo 2 Hydroxypyridine 3 Carbothioamide and Its Derivatives
Utilization as a Building Block in Complex Chemical Synthesis
The strategic placement of reactive functional groups on the pyridine (B92270) core of 5-Bromo-2-hydroxypyridine-3-carbothioamide makes it a valuable precursor in the synthesis of a variety of complex heterocyclic compounds. The thioamide group, in particular, serves as a versatile handle for constructing fused ring systems, which are prevalent scaffolds in medicinal chemistry and material science.
The presence of both a nucleophilic sulfur atom and a nitrogen atom in the carbothioamide moiety allows for a range of cyclization reactions. For instance, this compound can be expected to react with α-halocarbonyl compounds to form thiazole (B1198619) derivatives, a class of heterocycles with diverse biological activities. Similarly, reactions with bifunctional reagents containing two electrophilic centers could lead to the formation of other five- or six-membered heterocyclic rings fused to the pyridine core.
Multicomponent reactions (MCRs) represent a powerful tool in modern organic synthesis for the efficient construction of complex molecules in a single step. nih.govrug.nlnih.gov The diverse reactivity of the functional groups in this compound makes it an ideal candidate for the design of novel MCRs. By carefully selecting the reaction partners, it is possible to generate a library of structurally diverse and complex heterocyclic compounds with potential applications in various fields. nih.gov The development of such synthetic routes can significantly accelerate the discovery of new materials and biologically active molecules. mdpi.comnih.gov
Applications in the Development of Photoluminescent Materials
The development of novel photoluminescent materials is a rapidly growing area of research with applications in sensing, imaging, and optoelectronics. The inherent photophysical properties of aromatic and heterocyclic compounds, such as those derived from this compound, make them attractive candidates for the design of new luminescent materials.
The extended π-conjugated system of the pyridine ring, combined with the presence of electron-donating (hydroxyl) and electron-withdrawing (bromo and carbothioamide) groups, can give rise to interesting photophysical properties. Furthermore, the ability of the carbothioamide and hydroxyl groups to coordinate with metal ions opens up the possibility of creating highly luminescent metal-organic frameworks (MOFs) and coordination complexes. rsc.orgrsc.orgresearchgate.netresearchgate.net
The luminescence of such materials can be tuned by modifying the organic ligand or by changing the metal center. For instance, the incorporation of lanthanide ions, known for their sharp and long-lived emission, into complexes with derivatives of this compound could lead to materials with tailored emission wavelengths and high quantum yields. mdpi.comrsc.orgnih.govnih.govrsc.org The bromo substituent can also influence the photophysical properties through the heavy-atom effect, potentially enhancing intersystem crossing and leading to phosphorescence.
Role as an Analytical Reagent for Metal Ion Detection and Quantification (e.g., Spectrophotometric Methods)
The detection and quantification of metal ions are of paramount importance in environmental monitoring, industrial process control, and biological systems. The ability of this compound and its derivatives to act as chelating agents for various metal ions makes them promising candidates for the development of new analytical reagents.
The carbothioamide group is a well-known coordinating moiety for a wide range of metal ions. Upon complexation, changes in the electronic structure of the ligand can lead to significant alterations in its absorption and emission properties. This phenomenon can be exploited for the colorimetric or fluorometric detection of specific metal ions. For example, the formation of a colored complex between a derivative of this compound and a target metal ion can be monitored using spectrophotometry, allowing for the quantitative determination of the metal ion concentration. ekb.egresearchgate.net
The selectivity of these reagents towards different metal ions can be fine-tuned by modifying the substituents on the pyridine ring. The presence of the hydroxyl and bromo groups can influence the binding affinity and selectivity for certain metal ions. rsc.org Furthermore, the development of fluorescent chemosensors based on this scaffold could offer higher sensitivity and lower detection limits. mdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.net The change in fluorescence intensity or wavelength upon metal ion binding can provide a highly sensitive and selective analytical signal. A notable example, while not the exact compound, is the use of 2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarbothioamide for the extractive and spectrophotometric determination of palladium (II). researchgate.netjocpr.com
Below is a table summarizing the potential analytical applications based on the functional groups present in this compound and related compounds.
| Metal Ion | Potential Detection Method | Principle |
| Palladium (II) | Spectrophotometry | Formation of a colored complex. researchgate.netjocpr.com |
| Copper (II) | Colorimetry/Fluorometry | Chelation leading to a change in absorbance or fluorescence. nih.gov |
| Iron (III) | Fluorometry | Fluorescence quenching or enhancement upon binding. nih.gov |
| Aluminum (III) | Fluorometry | Formation of a fluorescent complex. nih.gov |
| Nickel (II) | Spectrophotometry | Formation of a colored complex. researchgate.net |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Accessibility and Efficiency
Future research should prioritize the development of novel and efficient synthetic routes to 5-Bromo-2-hydroxypyridine-3-carbothioamide and its analogs. While classical condensation reactions are likely employed for its synthesis, exploring greener and more atom-economical methodologies is crucial for enhancing its accessibility for widespread research. The use of magnetic nanoparticles as recoverable catalysts in the synthesis of pyridine (B92270) derivatives presents a promising avenue for environmentally benign and efficient production. rsc.orgsamipubco.com Furthermore, the development of one-pot multicomponent reactions could streamline the synthesis process, reducing time and resource expenditure. Investigating flow chemistry approaches could also offer advantages in terms of scalability, safety, and reproducibility.
Comprehensive Investigation of Biological Target Specificity and Mechanisms of Action
A critical area for future investigation is the comprehensive elucidation of the biological targets and mechanisms of action of this compound. Given that pyridine carbothioamide analogs have demonstrated potential as anti-inflammatory agents and urease inhibitors, a thorough screening of this specific compound against a panel of biological targets is warranted. semanticscholar.orgnih.gov Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. semnan.ac.irresearchgate.netacs.org Therefore, future studies should aim to identify the specific enzymes, receptors, or signaling pathways with which this compound interacts. Techniques such as molecular docking and in vitro enzymatic assays will be instrumental in pinpointing its biological targets. semanticscholar.orgnih.gov
Design and Synthesis of Advanced Derivatives with Tailored Biological or Material Properties
The core structure of this compound serves as an excellent scaffold for the design and synthesis of advanced derivatives with tailored properties. The bromine atom, the hydroxyl group, and the carbothioamide moiety all offer sites for chemical modification. For instance, substitution at the pyridine ring or modification of the thioamide group could lead to derivatives with enhanced potency and selectivity for specific biological targets. The synthesis of a series of hydrazine-1-carbothioamide derivatives has been shown to yield compounds with inhibitory potential against carbonic anhydrase II and 15-lipoxygenase. nih.gov Similarly, the synthesis of various pyridine carboxamide and carbothioamide derivatives has led to the discovery of potent urease inhibitors. nih.gov Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these new analogs to optimize their therapeutic potential or material characteristics.
Integration of Advanced Computational and Experimental Methodologies in Compound Research
To accelerate the discovery and development process, future research on this compound should integrate advanced computational and experimental methodologies. In silico analysis, including molecular docking, can predict the binding modes of the compound and its derivatives with various biological targets, as has been demonstrated for other pyridine carbothioamide analogs. semanticscholar.orgnih.gov Computational studies can provide valuable insights into the molecule's structure, stability, and reactivity. digitellinc.com These theoretical predictions can then be validated through targeted experimental studies, creating a synergistic feedback loop that guides further research and development. This integrated approach will facilitate a more efficient exploration of the compound's potential applications.
Potential for Nanoparticle Formulations and Enhanced Bioactivity
The formulation of this compound into nanoparticle-based delivery systems represents a promising strategy to enhance its bioavailability and therapeutic efficacy. The low water solubility of many pyridine derivatives can limit their clinical applications. japsonline.com Self-nano-emulsifying drug delivery systems (SNEDDS) have been successfully developed for other pyridine-containing compounds to improve their solubility and bioavailability. japsonline.com Given the presence of the thioamide group, this compound could be functionalized onto the surface of metal or metal oxide nanoparticles. semanticscholar.org Thioether and thioamide functionalized nanoparticles have shown potential in drug delivery applications. semanticscholar.org These nanocarriers can protect the compound from degradation, facilitate targeted delivery to specific tissues, and potentially reduce side effects. semnan.ac.irspringerprofessional.demdpi.comscirea.org Research into various nanocarriers, such as polymeric nanoparticles, liposomes, and magnetic nanoparticles, could unlock new therapeutic possibilities for this compound. rsc.orgmdpi.comscirea.org
Q & A
Q. Advanced Research Focus
- DFT Calculations : Model the electron density around Br to assess leaving-group propensity. Compare activation energies for SNAr (nucleophilic aromatic substitution) vs. elimination pathways .
- Solvent Effects : Simulate solvation models (e.g., PCM in Gaussian) to predict reaction rates in polar vs. non-polar media .
- Docking Studies : If targeting biological applications, predict interactions with enzymes (e.g., kinase inhibitors) via AutoDock Vina .
How should researchers resolve contradictions in reported solubility data for brominated pyridine derivatives?
Q. Data Contradiction Analysis
- Controlled Replication : Standardize solvent systems (e.g., DMSO, water, ethanol) and temperatures (e.g., 25°C ± 0.5°C) .
- Literature Cross-Validation : Compare data from peer-reviewed journals (e.g., Journal of Chemical & Engineering Data) with vendor specifications .
- QC Protocols : Use nephelometry or gravimetric analysis to quantify solubility limits objectively .
What are the challenges in characterizing the tautomeric equilibrium of this compound?
Q. Advanced Research Focus
- Tautomer Identification : Use H NMR in DO to observe proton exchange rates or X-ray crystallography to resolve solid-state structures .
- pH-Dependent Studies : Titrate from acidic to basic conditions (pH 2–12) and monitor UV-Vis spectral shifts (e.g., enol-keto transitions) .
- Computational Support : Calculate tautomer stability via Gibbs free energy differences using QM software (e.g., ORCA) .
How can researchers design scalable purification protocols for this compound?
Q. Methodological Guidance
- Recrystallization : Screen solvents (e.g., ethanol/water mixtures) to balance solubility and purity .
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) or reverse-phase C18 columns for polar impurities .
- Troubleshooting : Address co-eluting byproducts via preparative TLC or centrifugal partition chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
